molecular formula C17H18N4O3S3 B2491476 (E)-N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-97-7

(E)-N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2491476
CAS No.: 682783-97-7
M. Wt: 422.54
InChI Key: CRRDVGPKCDDRQX-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C17H18N4O3S3 and its molecular weight is 422.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

The compound and its derivatives have been explored for their potential anticancer and antiangiogenic effects. Studies have demonstrated that certain derivatives inhibit tumor growth and angiogenesis, showing promise in cancer therapy. The derivatives significantly reduced ascites tumor volume, cell number, and increased the life span of tumor-bearing mice, suggesting potent anticancer properties. Moreover, these compounds suppressed tumor-induced endothelial proliferation, indicating strong antiangiogenic effects (Chandrappa et al., 2010).

Apoptosis Induction in Leukemia Cells

The chemical framework of thiazolidinone, when integrated with the compound, has shown potential in inducing apoptosis in human leukemia cells. The anticancer property is believed to be influenced by the electron donating groups on the thiazolidinone moiety. Specific derivatives have exhibited potent anticancer activity on leukemia cell lines, with the ability to trigger apoptosis, marking them as potential candidates for anticancer therapy (Chandrappa et al., 2009).

Antibacterial, Antifungal, and Anti-tubercular Activities

Synthesized derivatives of the compound have been screened for antibacterial, antifungal, and anti-tubercular activities. The presence of certain moieties has yielded compounds with significant activity against various bacterial and fungal species, suggesting potential utility in treating infectious diseases (Akhaja & Raval, 2012).

Antimicrobial Properties

The compound and its derivatives have been studied for their antimicrobial properties. Some synthesized compounds have shown promising activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents. The structural variations in these derivatives play a crucial role in their activity, suggesting room for optimization and further development (Reddy et al., 2010).

Antifibrotic and Anticancer Activities

Derivatives of the compound have also been synthesized and tested for their antifibrotic and anticancer activities. Some derivatives have been identified as candidates for further testing, highlighting their potential utility in treating fibrosis and cancer. Their antifibrotic potential, in particular, has been compared to known drugs, showing promising results (Kaminskyy et al., 2016).

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S3/c1-2-3-6-14-19-20-16(27-14)18-13(22)7-8-21-15(23)12(26-17(21)25)10-11-5-4-9-24-11/h4-5,9-10H,2-3,6-8H2,1H3,(H,18,20,22)/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRDVGPKCDDRQX-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.